An In-depth Technical Guide to the Physical and Chemical Properties of Dimethanesulfonamide
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethanesulfonamide
Abstract
Dimethanesulfonamide, also known as N-(methylsulfonyl)methanesulfonamide or bis(methanesulfonyl)amine, is a unique chemical entity characterized by a central acidic nitrogen atom flanked by two electron-withdrawing methanesulfonyl groups. This structural arrangement imparts distinct physical and chemical properties that make it a compound of significant interest to researchers in organic synthesis and drug development. This technical guide provides a comprehensive exploration of Dimethanesulfonamide's core properties, including its physicochemical parameters, spectral characteristics, chemical reactivity, and stability. Furthermore, this guide furnishes detailed experimental protocols for its characterization and synthesis, offering field-proven insights for its practical application in a laboratory setting.
Introduction and Molecular Structure
Dimethanesulfonamide (CAS No. 5347-82-0) belongs to the sulfonamide class of organic compounds. Unlike simple primary sulfonamides such as methanesulfonamide, Dimethanesulfonamide possesses two sulfonyl groups bonded to a single nitrogen atom. This configuration dramatically increases the acidity of the N-H proton, making the molecule a potent, non-nucleophilic proton source and a unique building block in synthesis. Its structure is fundamental to understanding its reactivity and potential applications.
Caption: 2D Chemical Structure of Dimethanesulfonamide.
Physicochemical Properties
The physical and chemical properties of Dimethanesulfonamide are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| IUPAC Name | N-methylsulfonylmethanesulfonamide | [1] |
| CAS Number | 5347-82-0 | [1] |
| Molecular Formula | C₂H₇NO₄S₂ | [1] |
| Molecular Weight | 173.22 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | |
| Melting Point | 151-153 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure. Distillation requires high vacuum. | Inferred from[2][3][4][5] |
| Density | ~1.2 g/cm³ (estimated based on similar structures) | Based on[6] |
| pKa | < 10 (predicted to be significantly more acidic than methanesulfonamide's pKa of ~10.87 due to two electron-withdrawing sulfonyl groups) | Inferred from[7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Soluble in water; Sparingly soluble in non-polar solvents. | Inferred from[7][8][9] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of Dimethanesulfonamide.
Infrared (IR) Spectroscopy
The IR spectrum of Dimethanesulfonamide exhibits characteristic absorption bands corresponding to its functional groups.
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N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3300 cm⁻¹. The position and shape are influenced by hydrogen bonding in the solid state.
-
C-H Stretch: Peaks corresponding to the methyl C-H stretching vibrations are observed around 2900-3000 cm⁻¹.
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S=O Stretch (Asymmetric & Symmetric): Two strong, characteristic absorption bands for the sulfonyl group are expected. The asymmetric stretch typically appears around 1320-1360 cm⁻¹, and the symmetric stretch appears around 1140-1180 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility and the ability to observe the exchangeable N-H proton.
-
¹H NMR:
-
-CH₃ protons: A sharp singlet is expected around δ 3.0-3.5 ppm. The two methyl groups are chemically equivalent, thus giving a single signal that integrates to 6 protons.
-
-NH proton: A potentially broad singlet is expected at a downfield chemical shift (δ > 8 ppm) due to the strong deshielding effect of the two adjacent sulfonyl groups.[10][11][12] The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[13]
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. Under Electron Ionization (EI) or Electrospray Ionization (ESI), Dimethanesulfonamide is expected to exhibit characteristic fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 173.
-
Key Fragmentation Pathways:
-
Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.[17][18] This can lead to fragments corresponding to the methanesulfonyl cation [CH₃SO₂]⁺ at m/z = 79.
-
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 158.
-
Loss of sulfur dioxide (SO₂) is another characteristic fragmentation, which can occur from various fragment ions.[17]
-
Chemical Properties and Reactivity
Acidity of the N-H Proton
The most significant chemical feature of Dimethanesulfonamide is the high acidity of the N-H proton. The two strongly electron-withdrawing methanesulfonyl groups effectively delocalize the negative charge of the resulting conjugate base (anion) through resonance, significantly stabilizing it. This makes Dimethanesulfonamide a much stronger acid than primary sulfonamides like methanesulfonamide (pKa ≈ 10.87).[7] This enhanced acidity allows for its deprotonation by relatively weak bases to form the corresponding salt, which can act as a nucleophile in various reactions.
Stability and Hydrolysis
Dimethanesulfonamide is a chemically stable compound under normal laboratory conditions. However, like other sulfonamides, it is susceptible to hydrolytic cleavage of the sulfur-nitrogen (S-N) bond under forced conditions, such as prolonged heating in strong acidic or basic aqueous solutions.[19][20] The primary degradation products would be methanesulfonic acid and methanesulfonamide. Due to the stability of the S-N bond, this compound is generally not suitable for use as a protecting group in multi-step synthesis where facile removal is required.
Synthesis and Experimental Protocols
Synthesis of Dimethanesulfonamide
A reliable method for the laboratory synthesis of Dimethanesulfonamide involves the reaction of methanesulfonyl chloride with methanesulfonamide in the presence of a non-nucleophilic base. This reaction forms the second S-N bond.
Caption: Synthetic pathway for Dimethanesulfonamide.
Experimental Protocol: Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanesulfonamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the stirred solution to 0 °C in an ice bath. Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.[21]
-
Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Dimethanesulfonamide.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of Dimethanesulfonamide in a given solvent.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid Dimethanesulfonamide to a glass vial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.
-
Sample Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase and quantify the concentration of Dimethanesulfonamide using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Applications in Research and Drug Development
While Dimethanesulfonamide is not as widely utilized as its simpler analog, methanesulfonamide, its unique properties suggest several potential applications:
-
Acid Catalysis: Due to its significant, non-nucleophilic acidity, it can serve as a proton source in organic reactions where the presence of a nucleophilic counter-ion is undesirable.
-
Building Block for Complex Molecules: The acidic N-H bond can be deprotonated, and the resulting anion can be used as a nucleophile to be incorporated into more complex molecular scaffolds.
-
Ligand in Coordination Chemistry: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a potential ligand for creating novel metal-organic complexes.
-
Reference Compound: In medicinal chemistry, it can serve as a reference compound when studying the structure-activity relationships (SAR) of more complex sulfonamide-containing drug candidates, helping to elucidate the role of N-H acidity and hydrogen bonding potential.
Conclusion
Dimethanesulfonamide is a compound defined by the powerful electron-withdrawing effects of its two methanesulfonyl groups. This leads to a highly acidic N-H proton, which is the dominant feature of its chemical reactivity. Its properties as a stable, crystalline solid with predictable spectroscopic characteristics make it a manageable and interesting compound for advanced chemical research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to confidently work with and explore the potential of Dimethanesulfonamide in their synthetic and developmental endeavors.
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